Carminazine
説明
Carminazine (carminomycin azine) is a semisynthetic anthracycline derivative synthesized via condensation of carminomycin with hydrazine hydrate . Developed to mitigate the toxicity of its parent compound, carminomycin, this compound retains antitumor properties while demonstrating significantly reduced systemic toxicity. Preclinical studies in murine models revealed that this compound’s intravenous (IV) and oral toxicities are 2-fold and 7-fold lower, respectively, compared to carminomycin . However, its antitumor efficacy against lymphosarcoma L10-1 was inferior to carminomycin, suggesting a trade-off between safety and potency .
特性
CAS番号 |
79862-95-6 |
|---|---|
分子式 |
C52H56Cl2N4O18 |
分子量 |
1095.9 g/mol |
IUPAC名 |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]-C-methylcarbonimidoyl]-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride |
InChI |
InChI=1S/C52H54N4O18.2ClH/c1-17-41(59)25(53)11-31(71-17)73-29-15-51(69,13-23-35(29)49(67)39-37(45(23)63)43(61)21-7-5-9-27(57)33(21)47(39)65)19(3)55-56-20(4)52(70)14-24-36(30(16-52)74-32-12-26(54)42(60)18(2)72-32)50(68)40-38(46(24)64)44(62)22-8-6-10-28(58)34(22)48(40)66;;/h5-10,17-18,25-26,29-32,41-42,57-60,63-64,67-70H,11-16,53-54H2,1-4H3;2*1H/b55-19+,56-20+;; |
InChIキー |
GFFMDWVTTRHUKE-JKJZDBGASA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NN=C(C)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9O)O)OC1CC(C(C(O1)C)O)N)O)C)O)N)O.Cl.Cl |
異性体SMILES |
CC1OC(CC(C1O)N)OC2C3=C(C(=C4C(=O)C5=C(C(=O)C4=C3O)C(=CC=C5)O)O)CC(C2)(O)/C(=N/N=C(/C6(CC7=C(C(=C8C(=O)C9=C(C(=O)C8=C7O)C=CC=C9O)O)C(C6)OC1OC(C(C(C1)N)O)C)O)\C)/C.Cl.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NN=C(C)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9O)O)OC1CC(C(C(O1)C)O)N)O)C)O)N)O.Cl.Cl |
同義語 |
carminazine carminomycin azine |
製品の起源 |
United States |
類似化合物との比較
Carminomycin Derivatives
Carminazine and other carminomycin derivatives, such as 14-chlorcarminomycin, have been evaluated for their therapeutic indices. Key findings include:
Table 1: Toxicity Profile Comparison
| Compound | IV Toxicity (Relative to Carminomycin) | Oral Toxicity (Relative to Carminomycin) | Hemopoiesis Impact |
|---|---|---|---|
| Carminomycin | 1x (Baseline) | 1x (Baseline) | Myelosuppression observed |
| This compound | 0.5x | 0.14x | Similar to carminomycin |
Table 2: Antitumor Efficacy in Preclinical Models
While 14-chlorcarminomycin showed moderate activity against leukemia P-388, it remained less effective than carminomycin . Other derivatives, such as 14-salicyloyloxycarminomycin and 14-quinaldinoyloxyrubomycin, were universally inferior in antitumor activity across models .
Structural and Functional Insights
- This compound : Hydrazine modification likely alters pharmacokinetics, reducing acute toxicity but impairing DNA intercalation or topoisomerase inhibition—key mechanisms of anthracyclines.
- 14-Chlorcarminomycin: Chlorination at the 14-position may enhance stability or uptake but fails to surpass the parent compound’s efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
